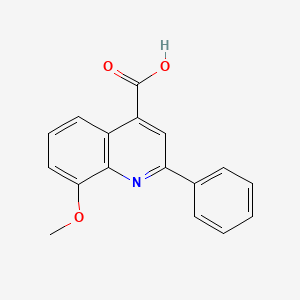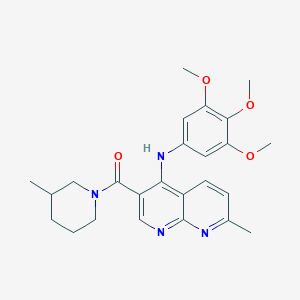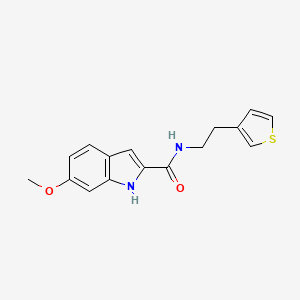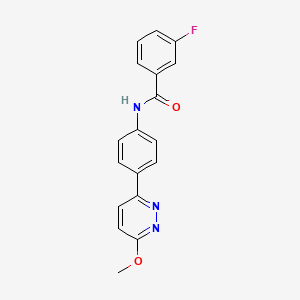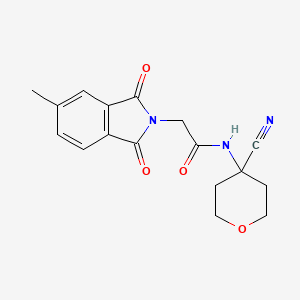
N-(4-Cyanooxan-4-yl)-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Cyanooxan-4-yl)-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide, commonly known as COA-Cl, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
科学研究应用
COA-Cl has been found to have potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. In addition, COA-Cl has been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
作用机制
The exact mechanism of action of COA-Cl is not fully understood. However, it has been suggested that it may exert its effects by modulating the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
COA-Cl has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of enzymes involved in oxidative stress, such as NADPH oxidase and iNOS. In addition, COA-Cl has been found to increase the levels of antioxidant enzymes, such as SOD and catalase, and to protect against oxidative damage to cellular components, such as lipids, proteins, and DNA.
实验室实验的优点和局限性
COA-Cl has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a wide range of conditions. In addition, it exhibits low toxicity and has been shown to be well tolerated in animal models. However, one limitation of COA-Cl is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
未来方向
There are several future directions for research on COA-Cl. One area of interest is the development of COA-Cl derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of COA-Cl in various disease models. Finally, further studies are needed to elucidate the exact mechanism of action of COA-Cl and its effects on various signaling pathways and cellular processes.
Conclusion:
In conclusion, COA-Cl is a synthetic compound with potential applications in various scientific fields. It exhibits anti-inflammatory, antioxidant, and neuroprotective properties and has been found to have potential as a therapeutic agent for the treatment of various diseases. While further research is needed to fully understand its mechanism of action and potential applications, COA-Cl represents a promising area of research in medicinal chemistry and pharmacology.
合成方法
COA-Cl can be synthesized through a multi-step process starting with the reaction of 2-bromo-5-methylisatin with potassium cyanate to yield 2-cyano-5-methylisatin. This compound is then reacted with ethyl chloroacetate to form N-(2-cyano-5-methyl-1,3-dioxoisoindolin-4-yl)acetamide. Finally, the cyano group is converted to the corresponding amide using ammonium hydroxide in ethanol to yield COA-Cl.
属性
IUPAC Name |
N-(4-cyanooxan-4-yl)-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-11-2-3-12-13(8-11)16(23)20(15(12)22)9-14(21)19-17(10-18)4-6-24-7-5-17/h2-3,8H,4-7,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCXFXHULZINMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N(C2=O)CC(=O)NC3(CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


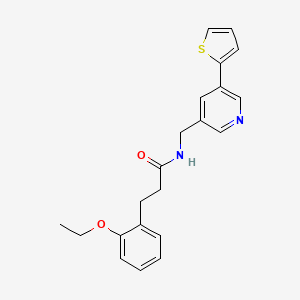
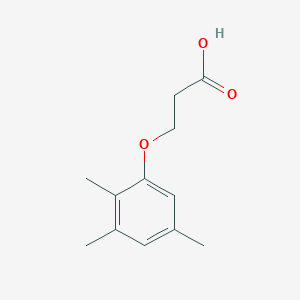
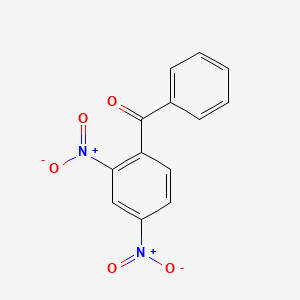
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2577854.png)
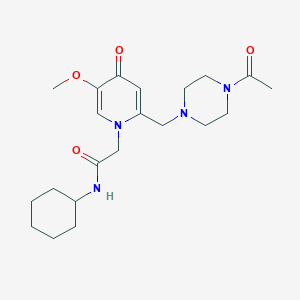

![7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
